molecular formula C13H7F4NO3 B14761137 5-Fluoro-2-nitro-2'-(trifluoromethoxy)biphenyl

5-Fluoro-2-nitro-2'-(trifluoromethoxy)biphenyl

Cat. No.: B14761137
M. Wt: 301.19 g/mol
InChI Key: GPXOJYKUSVLACT-UHFFFAOYSA-N
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Description

5-Fluoro-2-nitro-2’-(trifluoromethoxy)-1,1’-biphenyl is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a fluorine atom, a nitro group, and a trifluoromethoxy group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-nitro-2’-(trifluoromethoxy)-1,1’-biphenyl typically involves multi-step organic reactions. One common method includes the nitration of 5-Fluoro-2-(trifluoromethoxy)-1,1’-biphenyl using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-nitro-2’-(trifluoromethoxy)-1,1’-biphenyl undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide, methanol.

Major Products Formed

    Reduction: 5-Fluoro-2-amino-2’-(trifluoromethoxy)-1,1’-biphenyl.

    Substitution: 5-Methoxy-2-nitro-2’-(trifluoromethoxy)-1,1’-biphenyl.

Scientific Research Applications

5-Fluoro-2-nitro-2’-(trifluoromethoxy)-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-nitro-2’-(trifluoromethoxy)-1,1’-biphenyl involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-nitrobenzoic acid
  • 5-Fluoro-2-nitrotoluene

Uniqueness

5-Fluoro-2-nitro-2’-(trifluoromethoxy)-1,1’-biphenyl is unique due to the presence of both a nitro group and a trifluoromethoxy group on a biphenyl structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds.

Properties

Molecular Formula

C13H7F4NO3

Molecular Weight

301.19 g/mol

IUPAC Name

4-fluoro-1-nitro-2-[2-(trifluoromethoxy)phenyl]benzene

InChI

InChI=1S/C13H7F4NO3/c14-8-5-6-11(18(19)20)10(7-8)9-3-1-2-4-12(9)21-13(15,16)17/h1-7H

InChI Key

GPXOJYKUSVLACT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)F)[N+](=O)[O-])OC(F)(F)F

Origin of Product

United States

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